N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide
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Overview
Description
“N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a thioacetamide group and an isopropylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The imidazole ring, the thioacetamide group, and the isopropylphenyl group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the thioacetamide group, and the isopropylphenyl group would likely impact its solubility, stability, and reactivity .Scientific Research Applications
Antibacterial Applications
Synthesis as Antibacterial Agents : Derivatives of 1H-benzo[d]imidazol-2-yl thioacetamide have been synthesized for antibacterial purposes. Compounds containing this structure have demonstrated significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antibacterial Activity of Pyramidine Derivatives : Another study synthesized N-(4-(1H-benzo(d)imidazole-2-yl) thioacetamide derivatives with pyramidine, showing notable antibacterial effects (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Antitumor and Anticancer Applications
Antitumor Activity of Benzothiazole Derivatives : Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally similar, revealed considerable antitumor activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Synthesis for Antimicrobial and Antioxidant Properties : Studies involving the synthesis of benzodiazepines bearing benzimidazole and indole moieties, which include similar structural components, showed potent antimicrobial activity and good antioxidant properties (Naraboli & Biradar, 2017).
Evaluation as Antioxidants : Benzimidazole derivatives, structurally related, have been evaluated as antioxidants for base oil, indicating potential applications in the field of material science (Basta et al., 2017).
Synthesis and Reactivity Studies
- Synthesis and Reactivity : Various studies have been conducted to synthesize and understand the reactivity of compounds containing the 1H-benzo[d]imidazol-2-yl thioacetamide structure, exploring their potential in multiple applications, such as in the synthesis of new compounds with potential biological activities (Fahim & Ismael, 2019).
Future Directions
properties
IUPAC Name |
N-phenyl-N-propan-2-yl-2-(1-propylbenzimidazol-2-yl)sulfanylacetamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS.BrH/c1-4-14-23-19-13-9-8-12-18(19)22-21(23)26-15-20(25)24(16(2)3)17-10-6-5-7-11-17;/h5-13,16H,4,14-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZKWINNGMIFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1SCC(=O)N(C3=CC=CC=C3)C(C)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide |
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